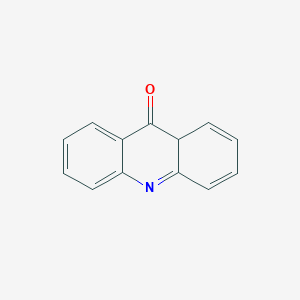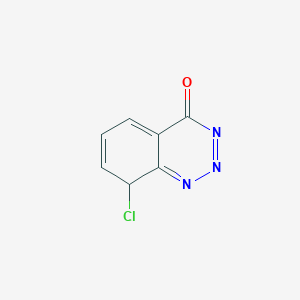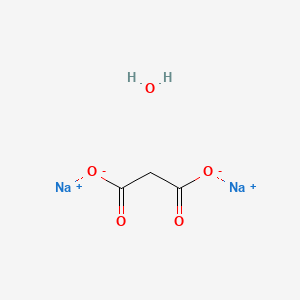
Sanggenon W
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanggenon W can be synthesized through the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile . The reaction typically involves the use of chalcones as dienophiles and dehydroprenylphenol dienes . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound involves the extraction and isolation from the root bark of Morus alba. The process includes repeated silica gel chromatography, octadecyl silica gel (ODS) chromatography, and Sephadex LH-20 open column chromatography . These methods ensure the purity and yield of the compound for further applications.
Chemical Reactions Analysis
Types of Reactions
Sanggenon W undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
Sanggenon W has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the Diels-Alder reaction and other organic synthesis processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Sanggenon W exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) generation and decreasing nitric oxide production.
Anti-inflammatory Activity: This compound inhibits the activation of nuclear factor kappa B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Sanggenon W is compared with other isoprenylated flavonoids such as:
- Sanggenon U
- Sanggenon V
- Euchrenone a7
- Sanggenon J
- Kuwanon E
- Kuwanon S
Uniqueness
This compound is unique due to its specific structure and the presence of isoprenyl groups, which enhance its biological activity compared to other flavonoids . Its distinct molecular structure allows it to interact with different molecular targets, making it a valuable compound in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-13,26-28,30H,4,6,8H2,1-3H3/b15-7+ |
InChI Key |
UTEWDYGCVICAOX-VIZOYTHASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)
![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)





![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)




